molecular formula C9H10N3O4S+ B14300876 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium CAS No. 113560-77-3

4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium

Cat. No.: B14300876
CAS No.: 113560-77-3
M. Wt: 256.26 g/mol
InChI Key: CPCGYFIFXQVMTL-UHFFFAOYSA-O
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Description

4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is notable for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.

Preparation Methods

The synthesis of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt. Industrial production methods often employ similar routes but on a larger scale, with additional steps to purify and stabilize the final product .

Chemical Reactions Analysis

4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium involves the formation of a diazonium ion, which acts as an electrophile. This electrophilic nature allows it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or substrates present .

Comparison with Similar Compounds

Similar compounds to 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium include other diazonium salts such as:

  • Benzene diazonium chloride
  • 4-Nitrobenzene diazonium chloride
  • 4-Methoxybenzene diazonium chloride

What sets this compound apart is its unique functional groups, which can influence its reactivity and the types of products formed in reactions. The presence of the ethoxycarbonyl and sulfamoyl groups can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

113560-77-3

Molecular Formula

C9H10N3O4S+

Molecular Weight

256.26 g/mol

IUPAC Name

4-(ethoxycarbonylsulfamoyl)benzenediazonium

InChI

InChI=1S/C9H9N3O4S/c1-2-16-9(13)12-17(14,15)8-5-3-7(11-10)4-6-8/h3-6H,2H2,1H3/p+1

InChI Key

CPCGYFIFXQVMTL-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+]#N

Origin of Product

United States

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